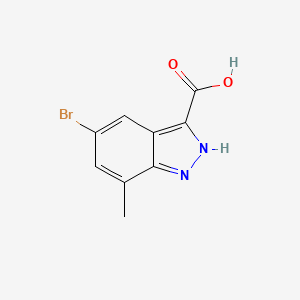

![molecular formula C11H13N3O2S B2864178 N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953012-38-9](/img/structure/B2864178.png)

N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

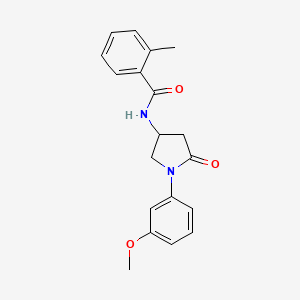

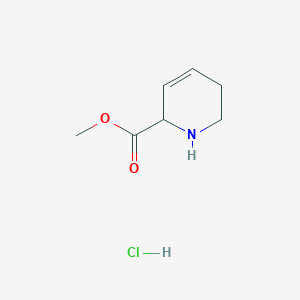

“N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide” is a chemical compound with the molecular formula C11H13N3O2S and a molecular weight of 251.3. It is a derivative of thiazolo[3,2-a]pyrimidine .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, including derivatives like “N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide”, involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This process can involve various reagents such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .Molecular Structure Analysis

The molecular structure of “N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide” is defined by its molecular formula C11H13N3O2S. The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds incorporating antipyrine moiety, which are structurally related to the compound of interest, have been synthesized and evaluated for antimicrobial activity. These synthesized compounds, including various heterocycles such as coumarin, pyridine, pyrrole, and thiazole derivatives, have demonstrated promising antimicrobial properties. The evaluation of antimicrobial agents suggests potential applications in developing new treatments for microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Anti-HIV Activity

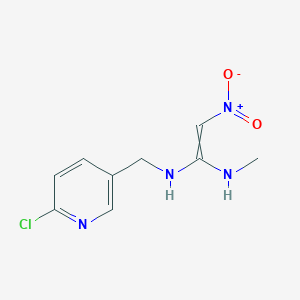

Novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones have been identified as potent inhibitors of HIV-1. These compounds, through a series of synthetic steps, including S-alkylation and N1 regioselective intramolecular cyclization, have shown activity against the virus, indicating the potential for development into anti-HIV drugs (Danel, Pedersen, & Nielsen, 1998).

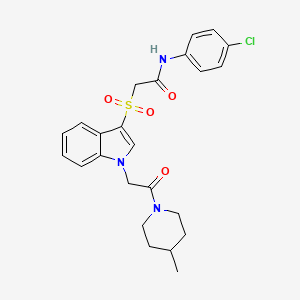

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

Research on the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks has led to the development of novel compounds with potential therapeutic applications. These compounds have been synthesized with acceptable yields and confirmed through analytical and spectral studies, suggesting the versatility of the thiazolo[3,2-a]pyrimidinone framework for further medicinal chemistry exploration (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Insecticidal Activity

The synthesis of innovative heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm, Spodoptera littoralis, reveal the potential for developing new insecticidal agents. This research underscores the application of heterocyclic chemistry in addressing agricultural pests and enhancing crop protection strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Electrophilic Heterocyclization

Studies on the peculiar electrophilic heterocyclization of 5-allyl-6-thioxopyrazolo[3,4-d]pyrimidin-4-one have led to the formation of novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines. This research highlights the chemical reactivity of these compounds and their potential as intermediates for further synthetic transformations (Svaljavyn, Onysko, Turov, Vlasenko, & Lendel, 2013).

Safety And Hazards

The safety and hazards associated with “N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide” are not specified in the sources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Direcciones Futuras

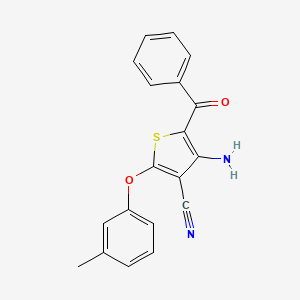

The future directions for “N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide” and similar compounds are promising. They are considered potential scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Propiedades

IUPAC Name |

2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-2-4-12-9(15)6-8-7-17-11-13-5-3-10(16)14(8)11/h2-3,5,8H,1,4,6-7H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCFXHOUXKVMTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC1CSC2=NC=CC(=O)N12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2864101.png)

![5-(2,5-dimethylbenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864106.png)

![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2864108.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2864115.png)

![1-(4-fluorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2864116.png)